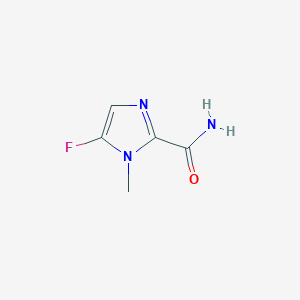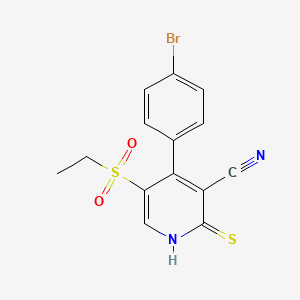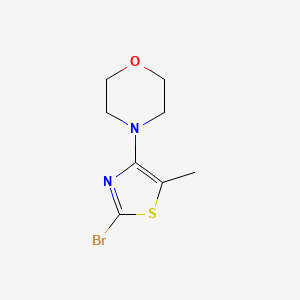
2-(Ethylsulfonyl)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfonyl)-1-morpholinoethanone is an organic compound that features a morpholine ring and an ethylsulfonyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1-morpholinoethanone typically involves the reaction of morpholine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{Ethylsulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-(Ethylsulfonyl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
2-(Ethylsulfonyl)-1-morpholinoethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Ethylsulfonyl)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular pathways. For example, sulfone derivatives are known to inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-(Methylsulfonyl)-1-morpholinoethanone: Similar structure but with a methyl group instead of an ethyl group.
2-(Ethylsulfonyl)ethylamine: Contains an ethylsulfonyl group but lacks the morpholine ring.
2-(Trimethylsilyl)ethanesulfonyl: Used in amine protection and activation.
Uniqueness
2-(Ethylsulfonyl)-1-morpholinoethanone is unique due to the presence of both the morpholine ring and the ethylsulfonyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H15NO4S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC名 |
2-ethylsulfonyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C8H15NO4S/c1-2-14(11,12)7-8(10)9-3-5-13-6-4-9/h2-7H2,1H3 |
InChIキー |
CGQWJJMFTXWKSD-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)CC(=O)N1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11782041.png)
![3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782045.png)

![3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11782057.png)

![Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate](/img/structure/B11782065.png)

![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)
![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)


![6-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11782103.png)


